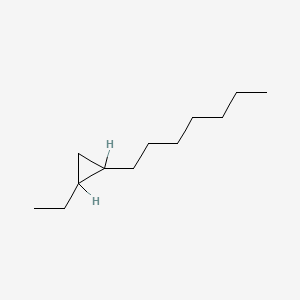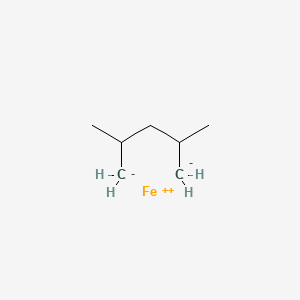![molecular formula C18H16N2 B14440508 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole CAS No. 78430-96-3](/img/structure/B14440508.png)
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, four-component synthesis can be employed, involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a highly efficient one-pot microwave-assisted synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of materials such as polymer electrolytes for dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. As an mGluR5 antagonist, it binds to the metabotropic glutamate receptor 5 (mGluR5), inhibiting its activity and modulating neurotransmission. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological and psychiatric conditions.
Comparaison Avec Des Composés Similaires
1-(4-Vinylbenzyl)pyrrolidine: Another compound with a similar structure, used in various synthetic applications.
1-[(4-Ethenylphenyl)methyl]piperazine: A related compound with applications in pharmaceutical testing and materials science.
Propriétés
Numéro CAS |
78430-96-3 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-[(4-ethenylphenyl)methyl]-2-phenylimidazole |
InChI |
InChI=1S/C18H16N2/c1-2-15-8-10-16(11-9-15)14-20-13-12-19-18(20)17-6-4-3-5-7-17/h2-13H,1,14H2 |
Clé InChI |
VRFILMVUSGPRMT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


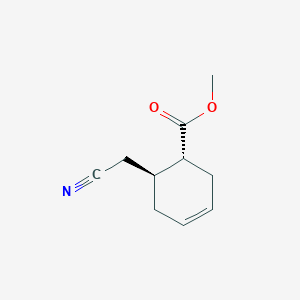
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
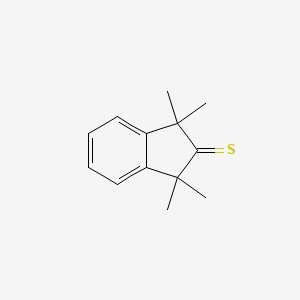
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
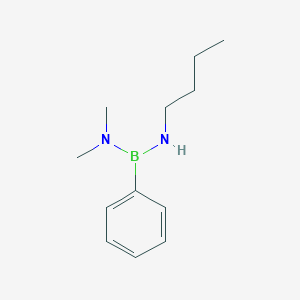
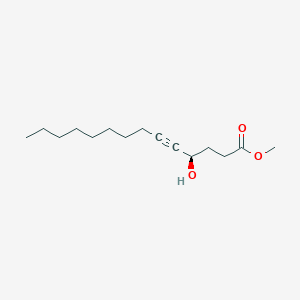
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)

